2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide
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Overview
Description
2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4H-1,2,4-triazole-3-thiol, which is then subjected to S-alkylation with chloroacetic acid under Williamson reaction conditions. This intermediate is further reacted with benzylamine to introduce the benzylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the benzylamino group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzylamino moieties. These interactions could modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride: This compound shares the triazole-sulfanyl structure but differs in its functional groups.
4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one:
Uniqueness
2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its benzylamino and N-tert-butyl-acetamide moieties differentiate it from other triazole derivatives, potentially leading to unique applications in various fields.
Properties
CAS No. |
723752-07-6 |
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Molecular Formula |
C15H21N5OS |
Molecular Weight |
319.4g/mol |
IUPAC Name |
2-[[4-(benzylamino)-1,2,4-triazol-3-yl]sulfanyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C15H21N5OS/c1-15(2,3)18-13(21)10-22-14-19-16-11-20(14)17-9-12-7-5-4-6-8-12/h4-8,11,17H,9-10H2,1-3H3,(H,18,21) |
InChI Key |
HTYMZKCBFICSDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=CC=CC=C2 |
Origin of Product |
United States |
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